XMD17-109

Vue d'ensemble

Description

XMD17-109 is a potent and selective inhibitor of extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family. It exhibits an IC50 value of 162 nM for ERK5, with minimal off-target activity against other kinases, making it a valuable tool for studying ERK5-mediated pathways . ERK5 regulates diverse cellular processes, including proliferation, differentiation, and immune responses. This compound has been extensively studied in two primary contexts:

- Immune Modulation: this compound enhances vomocytosis (non-lytic expulsion of pathogens from macrophages) by inhibiting ERK5, thereby promoting pro-inflammatory cytokine secretion (e.g., IL-12p40, TNFα) and suppressing anti-inflammatory M2 polarization (e.g., reduced Ym1 and IL-10) . This effect is conserved across species, including Aiptasia larvae, where ERK5 inhibition increases symbiont expulsion .

- Cancer Research: this compound induces apoptosis in clear cell renal cell carcinoma (ccRCC) and gliomas by downregulating anti-apoptotic proteins (e.g., BCL2) and suppressing the ERK5/ITPRIP axis, reducing cell viability and tumor growth .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of XMD17-109 involves multiple steps, starting from basic organic molecules. The process typically includes:

Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors under controlled conditions.

Attachment of the pyrimido group: This is achieved through a series of condensation reactions.

Introduction of the anilino group: This step involves the coupling of aniline derivatives with the core structure.

Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening for optimal conditions, and rigorous quality control measures .

Analyse Des Réactions Chimiques

Types of Reactions

XMD17-109 can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the core structure.

Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule .

Applications De Recherche Scientifique

Mechanism of Action in Cancer Cells

XMD17-109 has demonstrated significant effects on various cancer cell lines. In studies involving colon cancer cells (HCT116), treatment with this compound enhanced sensitivity to chemotherapeutic agents such as 5-fluorouracil (5-FU). The combination treatment resulted in increased apoptotic activity and reduced cell viability compared to 5-FU alone .

Table 1: Effects of this compound on HCT116 Cells

| Treatment | Cell Viability (%) | Apoptotic Activity (Caspase-3/7) |

|---|---|---|

| Control | 100 | Baseline |

| 5-FU | ~50 | Low |

| 5-FU + this compound | ~30 | High |

Role in Tumor Microenvironment

Inhibition of ERK5 by this compound has been linked to modulation of the tumor microenvironment. Studies have shown that it can reduce interleukin-6 (IL-6) production in tumor cells, which is crucial for enhancing anti-tumor immune responses . This suggests potential applications in combination therapies aimed at improving immune checkpoint blockade efficacy.

Immunology

This compound's influence extends beyond direct anti-cancer effects; it also plays a role in modulating immune responses. Research indicates that this compound can alter macrophage polarization, inhibiting the M2 anti-inflammatory phenotype while maintaining responsiveness to pro-inflammatory stimuli . This dual effect could be leveraged in therapies targeting inflammatory diseases or enhancing vaccine responses.

Table 2: Effects of this compound on Macrophage Polarization

| Condition | M2 Markers Expression | Pro-inflammatory Response |

|---|---|---|

| Control | High | Normal |

| This compound Treatment | Low | Enhanced |

Cellular Signaling and DNA Damage Response

Recent studies have highlighted the role of ERK5 in DNA damage response mechanisms. Inhibition with this compound has been shown to affect cellular responses to ionizing radiation, suggesting potential applications in sensitizing tumor cells to radiotherapy . This could be particularly beneficial in treating high-grade tumors resistant to conventional therapies.

Glioblastoma Multiforme (GBM)

In glioblastoma models, targeting ERK5 with this compound has been associated with altered responses to DNA damage, indicating its potential as a therapeutic target in aggressive brain tumors . Further research is ongoing to explore its efficacy in combination with standard treatments like temozolomide.

Prostate Cancer

Studies have also indicated that this compound may enhance the sensitivity of prostate cancer cells to radiation therapy by modulating DNA repair pathways, thereby providing a new avenue for treatment strategies aimed at this malignancy .

Mécanisme D'action

The compound exerts its effects primarily through inhibition of specific enzymes or receptors. It targets molecular pathways involved in cell signaling, potentially altering cellular responses and functions. The exact mechanism involves binding to the active site of the target enzyme or receptor, thereby blocking its activity .

Comparaison Avec Des Composés Similaires

Table 1: Key ERK5/MEK5 Inhibitors and Their Properties

Functional Comparisons

Mechanistic Specificity :

- This compound directly inhibits ERK5 without significant off-target effects, unlike XMD8-92 , which also suppresses BRD4, complicating data interpretation .

- BIX02189 targets MEK5 (upstream of ERK5), achieving similar outcomes in vomocytosis but via distinct pathway regulation .

Immune Modulation: Both this compound and AX15836 enhance vomocytosis in macrophages, but only this compound alters cytokine profiles (e.g., increased TNFα, decreased IL-10) .

Cancer Applications: In ccRCC, XMD8-92 and this compound induce apoptosis, but XMD8-92 shows stronger synergy with 5-fluorouracil in colon cancer models .

Paradoxical Effects :

- JWG-071 and this compound cause conformational changes in ERK5, exposing its nuclear localization signal (NLS) and transiently activating its transcriptional activation domain (TAD), which may limit therapeutic efficacy .

Research Findings and Clinical Implications

- Cancer Resistance : ERK5 inhibitors like this compound may overcome resistance to RAF-MEK1/2-ERK1/2 inhibitors by blocking compensatory ERK5 signaling .

- Limitations : Variable efficacy across cell lines (e.g., weak inhibition in A549 lung cancer cells but strong synergy in H2122 models) highlights context-dependent effects .

Activité Biologique

XMD17-109 is a small molecule compound that has garnered attention due to its dual inhibitory activity against the extracellular signal-regulated kinase 5 (ERK5) and bromodomain-containing protein 4 (BRD4). This compound is primarily investigated for its potential therapeutic applications in various cancers and inflammatory diseases. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound functions as an inhibitor of both ERK5 and BRD4, which are critical players in cellular signaling pathways associated with proliferation, survival, and inflammation. The compound's binding affinity for ERK5 is reported with an value of approximately 162 nM in vitro, indicating its potency in inhibiting this kinase . In addition to inhibiting ERK5, this compound also shows off-target activity against the BET family of proteins, particularly BRD4, which is implicated in transcriptional regulation .

Anti-Proliferative Effects

Research has demonstrated that this compound exhibits significant anti-proliferative effects across various cancer cell lines. For instance, it was observed to induce apoptosis and inhibit cell growth in MOLT4 cells, a model for acute lymphoblastic leukemia (ALL). The compound's effectiveness was quantified with an value of 2.4 μM in these cells . Comparative studies have shown that while selective ERK5 inhibitors like AX15836 do not exhibit similar anti-proliferative effects, this compound retains significant activity due to its dual inhibition profile .

Study on Cancer Cell Lines

A study investigating the effects of this compound on renal cell carcinoma (RCC) highlighted its differential impact based on ERK5 expression levels. In high ERK5 expressing A498 cells, the was found to be 9.6 μM, while lower values were noted in endothelial cells (HUVEC) at 7.4 μM. In contrast, lower ERK5 expressing lines such as Caki1 and 769P showed higher values of 26.5 μM and 28.6 μM, respectively . This suggests that the efficacy of this compound may be enhanced in tumors with elevated ERK5 levels.

Proteomics Analysis

A global proteomics analysis conducted on compounds derived from this compound revealed significant downregulation of not only ERK5 but also BRD3 and BRD4 proteins. This analysis confirmed the compound's mechanism of action and highlighted additional targets affected by treatment . The study emphasized that while this compound effectively degrades BRD4, it also induces downregulation of Aurora Kinase A (AURKA), a crucial regulator of the cell cycle .

Comparative Efficacy Table

| Compound | Target(s) | Binding Affinity (nM) | EC50/IC50 (μM) | Notes |

|---|---|---|---|---|

| This compound | ERK5 / BRD4 | 162 | 2.4 | Dual inhibitor with anti-proliferative effects |

| AX15836 | Selective ERK5 | 90 | >10 | No significant anti-proliferative effect |

| JWG-071 | Optimized analogue | 88 | >10 | Reduced affinity for BET proteins |

Q & A

Basic Research Questions

Q. What is the primary molecular mechanism of XMD17-109 in cancer research?

this compound is a selective ERK5 inhibitor (IC50 = 162 nM) that disrupts downstream signaling pathways, such as MEK5/ERK5-KLF2/4 transcriptional regulation. In endothelial cells, it reverses KRIT1 knockdown-induced KLF2/4 upregulation, confirmed via qPCR . In cancer models, it induces apoptosis by reducing mitochondrial membrane potential (TMRE assay) and increasing caspase 3/7 activity .

Q. What experimental assays are commonly used to evaluate this compound's effects on apoptosis?

Key assays include:

- Flow cytometry for sub-G1 population quantification (apoptotic cells) and Annexin V/PI staining .

- Caspase 3/7 activity assays to measure enzymatic activation .

- TMRE staining to assess mitochondrial depolarization, a hallmark of intrinsic apoptosis .

- qPCR for quantifying apoptosis-related genes (e.g., KLF2/4) .

Q. Which cell models are most appropriate for studying this compound's activity?

- Colon cancer cells (e.g., HCT116) to study synergy with 5-fluorouracil (5-FU) in apoptosis induction .

- Clear cell renal cell carcinoma (ccRCC) models to validate ERK5 inhibition efficacy .

- Human umbilical vein endothelial cells (HUVECs) for KLF2/4 signaling analysis .

Q. How do researchers confirm the specificity of this compound as an ERK5 inhibitor?

- Use pharmacological controls (e.g., XMD8-92, another ERK5 inhibitor) to compare apoptotic effects .

- Combine with siRNA-mediated ERK5 knockdown to observe redundant phenotypes .

- Validate via kinase selectivity profiling to exclude off-target effects on related kinases (e.g., ERK1/2) .

Q. What are the recommended concentrations of this compound for in vitro studies?

Typical doses range from 1–10 μM , depending on the cell type:

- 1 μM in HUVECs for KLF2/4 suppression .

- 10 μM in ccRCC cells to induce caspase activation .

- Dose-response curves (8–200 μM) in colon cancer models when combined with 5-FU .

Advanced Research Questions

Q. How does this compound's efficacy vary between cancer types, and how can these differences be addressed methodologically?

- Colon cancer : Synergizes with 5-FU, requiring co-treatment protocols (e.g., sequential vs. concurrent dosing) .

- Renal cancer : Monotherapy efficacy via caspase activation, necessitating mitochondrial health assessments (e.g., ATP levels) .

- Context-dependent effects : Use transcriptomic profiling to identify ERK5-regulated pathways unique to each cancer type.

Q. What strategies resolve contradictory data on this compound's impact on cytoskeletal dynamics versus apoptosis?

- Contradiction : this compound reduces actin ruffles in macrophages without affecting phagocytosis (actin-driven) , yet induces apoptosis in cancer cells via ERK5 inhibition.

- Resolution :

- Conduct cell-type-specific pathway analysis (e.g., RNA-seq in macrophages vs. cancer cells).

- Use live-cell imaging to correlate cytoskeletal changes with apoptosis timelines .

Q. How can researchers optimize combination therapies using this compound with existing chemotherapeutic agents?

- Synergy testing : Use fixed-ratio designs (e.g., Chou-Talalay method) to calculate combination indices .

- Dose optimization : Generate isobolograms for 5-FU and this compound to identify non-toxic synergistic concentrations .

- Mechanistic validation : Assess ERK5 pathway suppression (e.g., phospho-ERK5 Western blot) post-combination treatment.

Q. What advanced techniques validate downstream signaling effects of ERK5 inhibition by this compound?

- CRISPR/Cas9 ERK5 knockout models to compare phenotypes with pharmacological inhibition.

- Single-cell RNA sequencing to map KLF2/4-dependent transcriptional changes .

- Proteomic profiling to identify ERK5-regulated phosphoproteins (e.g., using mass spectrometry).

Q. How should dose-response studies be designed to account for cell-type-specific sensitivities?

Propriétés

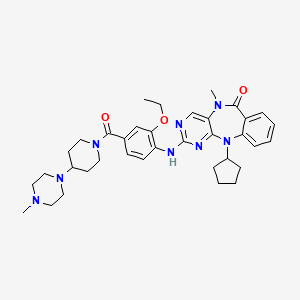

IUPAC Name |

11-cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46N8O3/c1-4-47-32-23-25(34(45)43-17-15-26(16-18-43)42-21-19-40(2)20-22-42)13-14-29(32)38-36-37-24-31-33(39-36)44(27-9-5-6-10-27)30-12-8-7-11-28(30)35(46)41(31)3/h7-8,11-14,23-24,26-27H,4-6,9-10,15-22H2,1-3H3,(H,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBGRTMNFNMINE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C7CCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.